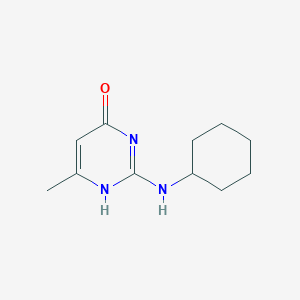
2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one is a unique chemical compound with various applications in scientific research and industry. It is known for its distinct chemical properties and reactivity, making it a valuable subject of study in multiple fields.
Preparation Methods
The synthesis of 2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one involves several steps, including specific reaction conditions and reagents. The industrial production methods are designed to optimize yield and purity. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product isolation and purification using [techniques].
Chemical Reactions Analysis
2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [products].
Reduction: Reduced by [reagents] to yield [products].
Substitution: Undergoes substitution reactions with [reagents] to produce [products].
Common reagents and conditions used in these reactions include [specific reagents] and [conditions]. The major products formed from these reactions are [products].
Scientific Research Applications
2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in [specific reactions].
Biology: Plays a role in [biological processes].
Medicine: Investigated for its potential therapeutic effects in [diseases].
Industry: Utilized in the production of [industrial products].
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one involves [specific molecular targets and pathways]. It exerts its effects by [mechanism], interacting with [targets] to produce [effects].
Comparison with Similar Compounds
2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one is compared with other similar compounds, such as [similar compounds]. Its uniqueness lies in [unique properties]. The similar compounds include:
Compound 1: [Description]
Compound 2: [Description]
Compound 3: [Description]
Properties
IUPAC Name |
2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUCVBLPQBNAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














